4-[(4-bromobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Overview
Description
4-[(4-bromobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C9H7BrN4S and its molecular weight is 283.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.95748 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
4-[(4-bromobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione and similar triazole derivatives have demonstrated significant potential in the field of corrosion inhibition. These compounds have been studied for their effectiveness in protecting mild steel in acidic environments. Electrochemical measurements and weight loss methods revealed that these derivatives act as effective inhibitors, adhering to the metal surface in accordance with the Langmuir adsorption model. Their inhibition efficiency has been shown to follow a specific order, with some derivatives showing better performance than others. This application is vital in industries where metal corrosion can lead to significant economic losses and safety hazards (Merimi et al., 2019).
Antitumor Activity
Research on certain azomethine derivatives of triazole, closely related to this compound, has indicated potential in the field of antitumor activity. These compounds, especially when complexed with metals like copper(I) and zinc(II), have shown promise in this area. The synthesis of such compounds and their structural characterization open up new possibilities in the development of antitumor agents (Ghammamy & Sedaghat, 2013).
Material Science and Molecular Docking
In material science, triazole derivatives have been utilized for their properties in improving the morphology of various surfaces. Studies involving optical microscopy have pointed out enhanced surface morphology in the presence of these inhibitors. Additionally, the docking of these compounds with specific receptors has provided insights into their potential inhibitory action, which can be crucial in various biochemical and industrial applications (Nayak & Poojary, 2019).
Properties
IUPAC Name |
4-[(E)-(4-bromophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4S/c10-8-3-1-7(2-4-8)5-12-14-6-11-13-9(14)15/h1-6H,(H,13,15)/b12-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJDVCYIMVDSFB-LFYBBSHMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C=NNC2=S)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C=NNC2=S)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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